Difluorphos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLTMOEYCQDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24F4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116978 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503538-70-3 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Difluorphos and its chemical structure?

An In-Depth Technical Guide to Difluorphos: Structure, Synthesis, and Applications in Asymmetric Catalysis

Abstract

This compound is a chiral, atropisomeric, electron-deficient diphosphine ligand that has emerged as a powerful tool in the field of asymmetric catalysis. Its unique molecular architecture, characterized by a bi(difluorobenzodioxole) backbone, imparts distinct stereoelectronic properties that enable high levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a step-by-step synthesis protocol with mechanistic rationale, and its critical applications in the synthesis of high-value chiral molecules for the pharmaceutical and fine chemical industries. The content is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems.

Chemical Identity and Molecular Architecture

Nomenclature and Identification

This compound exists as two non-superimposable, mirror-image enantiomers, (R)-Difluorphos and (S)-Difluorphos, due to hindered rotation about the biaryl single bond. This phenomenon is known as atropisomerism.

| Identifier | Data |

| Systematic Name | (S)-(+)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole |

| IUPAC Name | [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane[][2] |

| Synonyms | (S)-DIFLUORPHOS™, (2,2,2',2'-tetrafluoro-4,4'-bibenzo[d][3][4]dioxole-5,5'-diyl)bis(diphenylphosphine)[] |

| CAS Number | 503538-70-3 ((S)-enantiomer)[3][] |

| 503538-69-0 ((R)-enantiomer)[][6] |

Core Chemical Structure

The structure of this compound is notable for several key features that dictate its catalytic performance:

-

Atropisomeric Biaryl Backbone: The core is a 4,4'-bi-1,3-benzodioxole unit. The steric hindrance preventing free rotation creates a stable chiral axis.

-

Diphenylphosphino Groups: These groups, located at the 5 and 5' positions, serve as the binding sites for transition metal centers (e.g., Rhodium, Ruthenium, Iridium), forming a bidentate chelate.[4]

-

Electron-Deficient Nature: The four fluorine atoms on the dioxole rings are strongly electron-withdrawing. This reduces the electron density on the phosphorus atoms, increasing the π-acidity of the ligand.[7][8] This electronic property distinguishes this compound from more electron-rich ligands like BINAP and can lead to complementary or superior catalytic activity.[8][9] The unique combination of a narrow dihedral angle and this π-acidity has been shown to provide excellent enantioselectivities.[8]

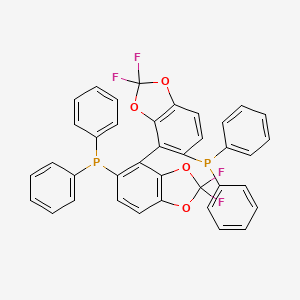

Structural Visualization

Caption: Chemical structure of (S)-Difluorphos.

Physicochemical Properties and Handling

Key Properties

| Property | Value | Source |

| Molecular Formula | C₃₈H₂₄F₄O₄P₂ | [][3] |

| Molecular Weight | 682.54 g/mol | [][3] |

| Appearance | White powder | [10] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3][7] |

Rationale for Handling Procedures

The stringent storage requirements for this compound are directly linked to its chemical nature. As a Senior Application Scientist, it is crucial to understand that these are not mere suggestions but protocols essential for maintaining the ligand's integrity and catalytic efficacy.

-

Inert Atmosphere (Nitrogen/Argon): The phosphorus(III) centers in the diphosphine are susceptible to oxidation to phosphine oxides (P=O). This oxidation is often irreversible and renders the ligand catalytically inactive as it can no longer coordinate effectively to the metal center. Storing under an inert gas displaces oxygen, preventing this degradation.[7]

-

Protection from Light and Moisture: this compound, like many complex organic molecules, can be sensitive to photodegradation. Moisture can lead to hydrolysis or other side reactions.

-

Cold Storage: Lower temperatures slow down any potential decomposition pathways, ensuring a longer shelf life and consistent performance in catalytic reactions.[]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and enantiopurity.[4][11] The key strategic step is the Ullmann coupling to construct the central biaryl framework.[4][12]

Synthesis Overview

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature.[4][11]

Step 1: Phosphorylation

-

Methodology: The commercially available starting material (1) is converted to an organomagnesium (Grignard) reagent. This nucleophilic species then reacts with chlorodiphenylphosphane oxide to yield the phosphane oxide (2).

Step 2: Ortho-Iodination

-

Methodology: The phosphane oxide (2) is treated with a strong, sterically hindered base, lithium diisopropylamide (LDA), at low temperature (-78°C). The resulting ortho-lithiated species is then quenched with iodine (I₂) to furnish the iodide (3).

-

Rationale: The phosphine oxide group is an effective ortho-directing group for lithiation. LDA is the base of choice as its bulkiness prevents nucleophilic attack on the phosphorus center. Low temperature is critical to control the regioselectivity and prevent side reactions.

Step 3: Ullmann-Type Coupling

-

Methodology: The iodide (3) undergoes a copper-mediated homocoupling reaction (Ullmann-type) in a high-boiling solvent like dimethylformamide (DMF) at 130°C. This step forms the critical C-C single bond of the biaryl backbone, resulting in the racemic bis(phosphane oxide) (RS)-4.

-

Rationale: The Ullmann coupling is a classic and effective method for constructing biaryl systems from aryl halides, particularly those activated by electron-withdrawing groups. Copper powder is the traditional reagent for this transformation.

Step 4: Optical Resolution

-

Methodology: The racemic mixture (RS)-4 is separated into its constituent enantiomers, (+)-4 and (-)-4, using chiral preparative High-Performance Liquid Chromatography (HPLC).

-

Rationale: This is the most critical step for generating the final enantiopure ligand. The stability of the atropisomers allows for their physical separation on a chiral stationary phase. The efficiency of this step directly determines the enantiomeric excess (ee) of the final product.

Step 5: Reduction to Diphosphine

-

Methodology: The separated phosphine oxide enantiomers ((+)-4 or (-)-4) are reduced to the final diphosphines, (S)-Difluorphos or (R)-Difluorphos, respectively. This is achieved by heating with an excess of trichlorosilane (HSiCl₃) in xylene with tributylamine as a base.

-

Rationale: Trichlorosilane is a powerful and commonly used reducing agent for converting phosphine oxides back to phosphines. The tertiary amine base (tributylamine) acts as a catalyst and scavenger for HCl generated during the reaction.

Applications in Asymmetric Catalysis and Drug Development

This compound is not a drug itself but a critical ancillary component used to manufacture chiral molecules that are often drug candidates or key intermediates.[4][11] Its primary role is to create a highly specific three-dimensional pocket around a metal catalyst, forcing a reaction to proceed with a strong preference for one stereochemical outcome.

Key Catalytic Transformations

This compound-metal complexes are effective catalysts for a range of important reactions:

-

Asymmetric Hydrogenation: This is a flagship application. It is used for the reduction of prochiral olefins, ketones, and imines to produce chiral alkanes, alcohols, and amines.[7][13] It has shown exceptional performance in the hydrogenation of challenging substrates like quinolines and quinoxalines.[8]

-

Carbon-Carbon Bond Formation: The ligand is employed in cross-coupling reactions to create chiral C-C bonds with high stereoselectivity.[7]

-

Asymmetric α-Arylation: It is used as a ligand for the enantioselective α-arylation of ketones.[13]

Workflow: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines a general procedure for using a this compound-based catalyst.

Caption: General workflow for a this compound-catalyzed hydrogenation.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox or using Schlenk techniques, a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the this compound ligand (typically a 1:1.1 metal:ligand ratio) are dissolved in a degassed solvent (e.g., CH₂Cl₂ or THF). The solution is stirred to allow for complex formation.

-

Reaction Setup: The substrate (a prochiral ketone) is added to the catalyst solution. The entire mixture is then transferred to a high-pressure autoclave.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired level. The reaction is stirred at a controlled temperature until substrate conversion is complete (monitored by TLC or GC).

-

Workup: The autoclave is carefully vented, and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the chiral alcohol product is determined by analysis on a chiral stationary phase using HPLC or GC. This final analysis is the self-validating step of the protocol, confirming the effectiveness of the chiral induction.

Relevance to Drug Development

The synthesis of single-enantiomer drugs is a regulatory and safety requirement in the pharmaceutical industry. Chiral ligands like this compound are enabling technologies that allow for the cost-effective and atom-economical production of these complex molecules.[11] Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[14] The fluorinated backbone of this compound makes it an intellectually synergistic tool for the synthesis of modern, fluorinated pharmaceuticals.

Conclusion

This compound represents a significant advancement in the design of chiral ligands. Its well-defined synthesis, unique electron-deficient character, and rigid atropisomeric structure make it a highly effective and versatile ligand for a wide array of asymmetric catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, this compound provides a reliable method for accessing enantiomerically pure compounds, thereby accelerating the development of new medicines and materials.

References

- 2. 1,1'-[(4S)-2,2,2',2'-Tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[1,1-diphenylphosphine] | C38H24F4O4P2 | CID 11332069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. Unveiling (R)-DIFLUORPHOS(TM): A Catalyst for Change in Organophosphorus Chemistry_Chemicalbook [chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. BINAP - Wikipedia [en.wikipedia.org]

- 10. TR-D445363 - s-difluorphos | 503538-70-3 | CymitQuimica [cymitquimica.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. (R)-DIFLUORPHOS(TM) | 503538-70-3 [chemicalbook.com]

- 14. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Difluorphos in Asymmetric Catalysis: A Technical Guide for Researchers

Abstract

Difluorphos, an atropisomeric electron-deficient diphosphine ligand, has emerged as a significant tool in asymmetric catalysis, consistently delivering high enantioselectivity and catalytic activity in a variety of transition-metal-catalyzed reactions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a particular focus on its role in asymmetric hydrogenation. We will dissect the synthesis of this unique ligand, analyze its distinct stereoelectronic properties, and present a plausible catalytic cycle based on established mechanistic principles and supported by comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound in their synthetic endeavors.

Introduction: The Advent of an Electron-Deficient Ligand

The pursuit of highly efficient and selective asymmetric transformations has driven the development of a vast arsenal of chiral ligands. Among these, bidentate phosphine ligands have proven to be particularly effective in a wide range of catalytic processes.[1] this compound distinguishes itself through its unique bi(difluorobenzodioxole) backbone, which imparts a combination of a narrow dihedral angle and significant π-acidity.[2][3] This electron-deficient nature, a direct consequence of the fluorine substitution, is central to its enhanced catalytic performance compared to more electron-rich analogues like BINAP and SYNPHOS.[4] This guide will elucidate how these structural and electronic features translate into a powerful and versatile ligand for asymmetric catalysis.[5][6]

Synthesis and Structural Characterization of this compound

The synthesis of (R)-Difluorphos is a multi-step process that begins with commercially available starting materials and involves key transformations to construct the chiral biphenyl backbone and introduce the phosphine moieties.[7][8]

Synthetic Pathway

The synthesis commences with the phosphorylation of a commercially available substituted benzene derivative, followed by ortho-lithiation and iodination. An Ullmann-type coupling reaction is then employed to form the biphenyl framework. A crucial step in the synthesis is the resolution of the racemic bis(phosphine oxide) intermediate, which is typically achieved through chiral preparative HPLC. Finally, reduction of the phosphine oxides yields the enantiomerically pure (R)-Difluorphos.[7][8]

Caption: Synthetic scheme for (R)-Difluorphos.

Spectroscopic Characterization

The structure and purity of this compound and its intermediates are confirmed through various spectroscopic techniques. 31P NMR spectroscopy is particularly informative for characterizing phosphine ligands and their metal complexes, with the chemical shifts providing insights into the electronic environment of the phosphorus atoms.[1][9][10] The 19F NMR spectrum is also crucial for confirming the presence and environment of the fluorine atoms.

The Mechanism of Action: A Deeper Dive into the Catalytic Cycle

While a definitive and universally accepted catalytic cycle for all this compound-metal-catalyzed reactions is still a subject of ongoing research, a plausible mechanism for asymmetric hydrogenation, a flagship application of this compound, can be constructed based on well-established principles of transition-metal catalysis and informed by computational and kinetic studies of related systems.[11][12][13]

The Role of Electron Deficiency

The electron-withdrawing fluorine atoms in the this compound backbone play a pivotal role in modulating the electronic properties of the metal center to which it coordinates. This electron deficiency is believed to enhance the catalytic activity through several key effects:

-

Increased Lewis Acidity of the Metal Center: By withdrawing electron density from the metal, this compound increases its Lewis acidity. This can lead to stronger coordination of the substrate and facilitate key steps in the catalytic cycle.

-

Stabilization of Electron-Rich Intermediates: The π-acceptor character of the ligand can stabilize electron-rich intermediates that may form during the catalytic process.

-

Influence on Reductive Elimination: The electronic properties of the ligand can significantly impact the rate-determining step of the catalytic cycle. While electron-donating ligands are often thought to promote reductive elimination, the nuanced electronic effects of this compound can still lead to overall rate enhancement.

A Plausible Catalytic Cycle for Asymmetric Hydrogenation

The asymmetric hydrogenation of a ketone catalyzed by a Ru-Difluorphos complex is a well-documented and highly efficient transformation.[14] A generalized catalytic cycle, consistent with Noyori-type mechanisms, is depicted below.[15]

Caption: Generalized catalytic cycle for Ru-Difluorphos catalyzed asymmetric hydrogenation of a ketone.

Step-by-Step Mechanistic Analysis:

-

Precatalyst Activation: The reaction typically starts with a Ru(II) precatalyst complexed with this compound.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the metal center, forming a dihydride species. The electron-deficient nature of this compound can facilitate this step by stabilizing the resulting higher oxidation state of the metal.

-

Substrate Coordination: The prochiral ketone coordinates to the ruthenium center. The chiral environment created by the this compound ligand dictates the facial selectivity of this coordination.

-

Hydride Transfer (Enantioselective Step): This is the key enantioselective step where a hydride from the metal and a proton (often from a co-catalyst or solvent) are transferred to the carbonyl group of the ketone. The rigid and well-defined chiral pocket of the this compound ligand forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. The transition state for this step is stabilized by the stereoelectronic properties of the ligand.

-

Product Formation and Release: The resulting chiral alcohol is released from the coordination sphere of the metal.

-

Catalyst Regeneration: The active catalytic species is regenerated, ready to enter another catalytic cycle.

Comparative Performance and Field-Proven Insights

The superior performance of this compound in many asymmetric hydrogenations is evident when compared to other widely used chiral phosphine ligands.

Quantitative Data Summary

The following table summarizes representative data comparing the performance of this compound with other ligands in the asymmetric hydrogenation of ketones.

| Substrate | Ligand | Metal | S/C Ratio | Yield (%) | ee (%) | Reference |

| 2-Methylquinoxaline | (S)-DIFLUORPHOS | Ir | 50 | >99 | 95 | [2] |

| 2-Methylquinoline | (S)-DIFLUORPHOS | Ir | 100 | >99 | 92 | [16] |

| Acetophenone | (R)-BINAP | Ru | 1000 | >99 | 86 | [17] |

| Methyl acetoacetate | (R)-BINAP | Ru | 10000 | 100 | 99 | [17] |

S/C Ratio: Substrate-to-Catalyst Ratio ee: enantiomeric excess

These data highlight the high enantioselectivities and conversions achievable with this compound-based catalysts, often under mild reaction conditions.[2][16]

Experimental Protocols: A Guide for the Practitioner

To ensure the successful application of this compound in catalysis, meticulous experimental technique is paramount. The following provides a detailed, step-by-step methodology for a representative asymmetric hydrogenation reaction.

Synthesis of the [IrCl(COD)]2/(S)-DIFLUORPHOS Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

[Ir(COD)Cl]2 (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

-

(S)-Difluorphos

-

Anhydrous, degassed solvent (e.g., dichloromethane or dioxane)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a glovebox or under a positive pressure of argon, add [Ir(COD)Cl]2 (1.0 mol%) and (S)-Difluorphos (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous, degassed solvent via cannula.

-

Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the catalyst complex.

-

The catalyst solution is now ready for the addition of the substrate.

Asymmetric Hydrogenation of 2-Methylquinoxaline

Materials:

-

2-Methylquinoxaline

-

In situ prepared [IrCl(COD)]2/(S)-DIFLUORPHOS catalyst solution

-

High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

-

Hydrogen gas (high purity)

Procedure:

-

To the freshly prepared catalyst solution in the Schlenk flask, add 2-methylquinoxaline (100 mol%).

-

Transfer the reaction mixture via cannula to the high-pressure autoclave under an inert atmosphere.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).[2]

-

Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 16 hours).[2]

-

After the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

-

The reaction mixture can then be analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product, 1,2,3,4-tetrahydro-2-methylquinoxaline.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Kinetic hydrogen isotope effects in the catalytic hydrogenation of alkenes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ethz.ch [ethz.ch]

- 12. Transition states of binap-rhodium(I)-catalyzed asymmetric hydrogenation: theoretical studies on the origin of the enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of the Difluorphos Ligand

Abstract

In the landscape of modern asymmetric catalysis, the development of ligands with tunable stereoelectronic properties is paramount for achieving high efficiency and enantioselectivity.[1] Among the privileged class of atropisomeric biaryl diphosphines, Difluorphos has emerged as a uniquely powerful tool.[2] Characterized by its electron-deficient bi(difluorobenzodioxole) backbone, this compound exhibits complementary reactivity to its more electron-rich counterparts, making it indispensable for challenging catalytic transformations.[3] This technical guide provides a comprehensive overview of the multi-gram scale synthesis of enantiopure this compound, details the rigorous characterization techniques required to validate its structure and purity, and explores its key applications in asymmetric catalysis, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Design of an Electron-Deficient Atropisomeric Ligand

Phosphine ligands are cornerstones of homogeneous catalysis, primarily due to the remarkable tunability of their steric and electronic properties, which directly modulate the reactivity of the coordinated metal center.[4][5] Bidentate phosphines, which chelate to a metal center, offer enhanced stability and control over the metal's coordination sphere, a concept known as the chelate effect.[4]

This compound belongs to a specialized class of bidentate ligands possessing axial chirality, a property known as atropisomerism. Unlike central chirality, this stereogenicity arises from hindered rotation around a single bond—in this case, the bond connecting the two biaryl halves. This well-defined, rigid chiral environment is highly effective at inducing asymmetry in catalytic reactions.

The defining feature of this compound is its electron-withdrawing nature, a direct consequence of the four fluorine atoms on its unique bi(difluorobenzodioxole) framework.[3][6] This π-acidity distinguishes it from electron-rich ligands like SYNPHOS, allowing it to excel in different classes of reactions and making it a vital component of a comprehensive catalyst screening library.[7]

Synthesis of Enantiopure (R)- or (S)-Difluorphos

The synthesis of this compound is a multi-step process that requires careful execution and purification at each stage. The overall strategy involves the construction of a racemic bis(phosphine oxide) precursor, which is then subjected to chiral resolution and a final reduction to yield the enantiopure phosphine ligand.[6][7]

Detailed Experimental Protocol

This protocol outlines the synthesis of the racemic bis(phosphine oxide) followed by its resolution and reduction.

Step A: Synthesis of the Bis(phosphine oxide) Precursor ((RS)-4)

The key to this synthesis is the construction of the biaryl backbone via an Ullmann-type coupling reaction.[8] This classic reaction uses copper to facilitate the coupling of two aryl iodide molecules, forming the crucial C-C bond that defines the ligand's atropisomeric axis.

-

Phosphorylation and Iodination: The synthesis begins with a commercially available substituted phenol. This precursor undergoes phosphorylation, typically via Grignard reagent formation followed by quenching with chlorodiphenylphosphine oxide.[8] The resulting phosphine oxide is then subjected to ortho-lithiation using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by iodination with I₂ to furnish the key aryl iodide intermediate. The use of LDA is critical for regioselective deprotonation at the position ortho to the phosphine oxide group.

-

Ullmann Coupling: The iodinated phosphine oxide intermediate is subjected to an Ullmann coupling. The aryl iodide is heated with copper powder in a high-boiling solvent such as dimethylformamide (DMF) at approximately 130 °C.[8] This step affords the racemic bis(phosphine oxide) (RS)-4 . Careful purification by column chromatography is essential to isolate the desired product.

Step B: Optical Resolution of Racemic Bis(phosphine oxide) ((RS)-4)

With the racemic precursor in hand, the next critical step is the separation of the two enantiomers. This is a pivotal moment that establishes the chirality of the final ligand.

-

Chiral HPLC: The most direct and efficient method for resolving the enantiomers is through chiral preparative High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase (e.g., Chirose C3 column) is used to separate the (R) and (S) enantiomers of the bis(phosphine oxide), yielding enantiomerically pure (+)-4 and (-)-4.[7][8] This method provides high enantiomeric purity (>99% ee) and is scalable.

Step C: Reduction to Enantiopure this compound ((R)-5 or (S)-5)

The final step is the reduction of the phosphine oxide to the desired trivalent phosphine. This must be performed under inert conditions as the final phosphine ligand can be sensitive to air oxidation.[1]

-

Silane Reduction: The resolved phosphine oxide enantiomer (e.g., (+)-(R)-4) is dissolved in a high-boiling solvent like xylene. An excess of a reducing agent, typically trichlorosilane (HSiCl₃), is added in the presence of a tertiary amine base such as tributylamine.[7][8] The reaction mixture is heated to reflux (approx. 140 °C) to drive the reduction.

-

Work-up and Isolation: After the reaction is complete, a careful work-up is required to remove siloxane byproducts and isolate the final product. The resulting this compound ligand is typically obtained as a white solid after purification. The entire process, especially the final isolation, must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.

Comprehensive Characterization

Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized this compound ligand. A combination of spectroscopic and analytical techniques provides a self-validating system for quality control.

Summary of Key Characterization Data

The following table summarizes the expected analytical data for (S)-Difluorphos, based on published literature.[8]

| Technique | Parameter | Expected Value |

| Melting Point | Range | > 260 °C |

| ¹H NMR | Chemical Shift (δ) | 6.89 (dt), 7.02 (d), 7.10–7.22 (m), 7.23–7.35 (m) ppm |

| ³¹P NMR | Chemical Shift (δ) | -12.23 ppm |

| ¹⁹F NMR | Chemical Shift (δ) | -49.90 ppm (dd) |

| Mass Spec. | HRMS [M+H]⁺ | Calculated: 683.1164, Found: 683.1147 |

| Optical Rotation | [α]D²⁰ (c=0.1, benzene) | +20 for (S)-enantiomer, -20 for (R)-enantiomer |

Methodology Insights

-

NMR Spectroscopy:

-

³¹P NMR is the most direct method to confirm the successful reduction of the phosphine oxide (P=O, δ ≈ +20-30 ppm) to the phosphine (P, δ ≈ -12 ppm). A single sharp peak is indicative of a pure, symmetrical product.

-

¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atoms, which are fundamental to the ligand's properties.

-

¹H NMR confirms the structure of the aromatic backbone and the diphenylphosphine substituents.

-

-

X-ray Crystallography: While not routine for every batch, single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state structure.[9] It provides the absolute configuration and, critically, the dihedral angle of the biaryl backbone, a key parameter that influences the chiral pocket of the resulting metal catalyst.[6]

Applications in Asymmetric Catalysis

The utility of this compound is rooted in its unique stereoelectronic profile. Its electron-deficient nature makes the coordinated metal center more electrophilic, which can accelerate key steps in a catalytic cycle, such as oxidative addition or substrate coordination. This often leads to improved reactivity and enantioselectivity in reactions where electron-rich ligands may be suboptimal.[6]

References

- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 膦配体 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Deep Dive into DIFLUORPHOS Enantiomers: A Technical Guide for Asymmetric Catalysis

Abstract

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged class of atropisomeric biaryl diphosphines, DIFLUORPHOS has emerged as a uniquely powerful tool. This technical guide provides an in-depth exploration of the (R)- and (S)-enantiomers of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect the structural and electronic properties that underpin their catalytic prowess, offer a comparative analysis of their performance in key transformations, present detailed experimental protocols, and elucidate the mechanistic basis of stereocontrol.

Introduction: The Architectural Elegance of this compound

(R)- and (S)-DIFLUORPHOS, chemically known as (R)- and (S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole, are air-stable, chiral diphosphine ligands that have garnered significant attention for their exceptional performance in a variety of metal-catalyzed asymmetric reactions.[1][] Their structure is characterized by a C₂-symmetrical biaryl backbone, where the rotation around the aryl-aryl bond is sterically hindered, leading to stable, separable atropisomers.

What sets this compound apart are its distinct stereoelectronic features. The presence of four electron-withdrawing fluorine atoms on the benzodioxole rings renders the phosphorus atoms electron-deficient.[3] This electronic property, coupled with a narrow dihedral angle imposed by the biaryl backbone, creates a unique chiral environment around the metal center, leading to high levels of stereoinduction in catalytic transformations.[3][4] These ligands are particularly effective in asymmetric hydrogenation, carbonylation, hydrosilylation, and C-C bond-forming reactions.[1]

Synthesis and Resolution: Accessing Enantiopure Ligands

The synthesis of enantiomerically pure (R)- and (S)-DIFLUORPHOS is a multi-step process that culminates in a crucial resolution step. The general synthetic strategy involves the creation of a racemic bis(phosphine oxide) precursor, which is then resolved into its constituent enantiomers. The separated enantiopure phosphine oxides are subsequently reduced to the desired diphosphine ligands.[3]

A common route begins with the phosphorylation of a commercially available substituted benzene derivative, followed by ortho-lithiation and iodination. An Ullmann-type coupling reaction is then employed to form the racemic bis(phosphine oxide). The resolution of this racemic mixture is a critical step and can be achieved through chiral preparative High-Performance Liquid Chromatography (HPLC).[3] Finally, the enantiomerically pure phosphine oxides are reduced using a reducing agent such as trichlorosilane (HSiCl₃) to yield the corresponding (R)- and (S)-DIFLUORPHOS enantiomers.[3]

Experimental Protocol: Synthesis of Racemic this compound Precursor and Resolution

This protocol is a generalized representation based on established literature procedures.[3]

Step 1: Synthesis of Racemic bis(phosphine oxide)

-

Phosphorylation: A suitable starting material is converted to its corresponding diphenylphosphine oxide derivative.

-

Ortho-iodination: The phosphine oxide is subjected to ortho-lithiation using a strong base like lithium diisopropylamide (LDA), followed by quenching with iodine to introduce an iodine atom at the ortho position.

-

Ullmann Coupling: The iodinated phosphine oxide undergoes a copper-mediated Ullmann coupling to yield the racemic bis(phosphine oxide).

Step 2: Chiral Resolution

-

HPLC Separation: The racemic bis(phosphine oxide) is dissolved in a suitable solvent system.

-

The solution is injected onto a chiral preparative HPLC column (e.g., Chirose C3).

-

An appropriate mobile phase is used to achieve baseline separation of the two enantiomers.

-

The separated enantiomers are collected, and the solvent is removed under reduced pressure.

Step 3: Reduction to (R)- and (S)-DIFLUORPHOS

-

The enantiomerically pure phosphine oxide is dissolved in an anhydrous, high-boiling solvent (e.g., xylene) under an inert atmosphere.

-

A tertiary amine (e.g., tributylamine) and an excess of a reducing agent (e.g., HSiCl₃) are added.

-

The reaction mixture is heated to reflux for several hours until the reduction is complete.

-

After cooling, the reaction is carefully quenched, and the product is purified by crystallization or chromatography to yield the pure (R)- or (S)-DIFLUORPHOS.

The Enantiomeric Dichotomy: (R)- vs. (S)-DIFLUORPHOS in Catalysis

The core principle of asymmetric catalysis dictates that enantiomeric ligands, when complexed with a metal, will catalyze the formation of enantiomeric products with—ideally—equal and opposite enantioselectivity. Thus, the choice between (R)- and (S)-DIFLUORPHOS is determined by the desired chirality of the target molecule. For a given prochiral substrate, a catalyst bearing (R)-DIFLUORPHOS will favor the formation of one enantiomer of the product, while a catalyst with (S)-DIFLUORPHOS will favor the formation of the opposite enantiomer.

The magnitude of the enantiomeric excess (ee) is a measure of the catalyst's ability to discriminate between the two prochiral faces of the substrate. For well-designed catalytic systems employing this compound, this discrimination is highly effective, often leading to enantiomeric excesses exceeding 95%.

Data Presentation: Performance in Asymmetric Hydrogenation

The following tables summarize the performance of this compound-metal complexes in the asymmetric hydrogenation of representative ketone and olefin substrates. While most literature examples utilize one of the enantiomers, the results for the other are inferred based on the fundamental principles of stereochemistry.

| Substrate | Catalyst | Ligand | Product | Yield (%) | ee (%) | Reference |

| Methyl Acetoacetate | Ru(II) Complex | (S)-DIFLUORPHOS | (R)-Methyl 3-hydroxybutanoate | >99 | 99 | [3] |

| Methyl Acetoacetate | Ru(II) Complex | (R)-DIFLUORPHOS | (S)-Methyl 3-hydroxybutanoate | >99 | 99 (inferred) | |

| Acetophenone | [RuCl₂((S)-DIFLUORPHOS)]₂ | (S)-DIFLUORPHOS | (R)-1-Phenylethanol | 98 | 97 | [3] |

| Acetophenone | [RuCl₂((R)-DIFLUORPHOS)]₂ | (R)-DIFLUORPHOS | (S)-1-Phenylethanol | 98 | 97 (inferred) | |

| 2-Methylquinoline | [Ir(COD)Cl]₂ | (S)-DIFLUORPHOS | (R)-2-Methyl-1,2,3,4-tetrahydroquinoline | 100 | 91 | [5] |

| 2-Methylquinoline | [Ir(COD)Cl]₂ | (R)-DIFLUORPHOS | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | 100 | 91 (inferred) | |

| 2-Phenylquinoline | [Ir(COD)Cl]₂ | (S)-DIFLUORPHOS | (R)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 100 | 92 | [5] |

| 2-Phenylquinoline | [Ir(COD)Cl]₂ | (R)-DIFLUORPHOS | (S)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 100 | 92 (inferred) |

Mechanistic Insights: The Origin of Stereoselectivity

The high enantioselectivity achieved with this compound-based catalysts stems from the well-defined chiral pocket created by the ligand around the metal center. In the case of ruthenium-catalyzed hydrogenation of ketones, the mechanism is believed to involve an outer-sphere hydride transfer.[6]

The catalytic cycle can be broadly described as follows:

-

Catalyst Activation: A precatalyst, such as [RuCl₂((R/S)-DIFLUORPHOS)]₂, reacts with hydrogen to form a catalytically active ruthenium hydride species.

-

Substrate Coordination: The prochiral ketone coordinates to the chiral ruthenium hydride complex. The steric and electronic properties of the this compound ligand dictate a preferred orientation of the substrate to minimize steric hindrance. This preferential binding is the key to enantioselection.

-

Hydride Transfer: The hydride ligand on the ruthenium is transferred to the carbonyl carbon of the ketone. This step is typically the rate-determining and enantio-determining step. The transition state leading to one enantiomer of the product is significantly lower in energy than the transition state leading to the other.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Caption: Generalized catalytic cycle for Ru-DIFLUORPHOS catalyzed asymmetric hydrogenation.

Practical Application: A Step-by-Step Workflow

The following is a representative experimental procedure for the asymmetric hydrogenation of a prochiral ketone using a Ru-DIFLUORPHOS catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

-

[RuCl₂((S)-DIFLUORPHOS)]₂ (or the (R)-enantiomer for the opposite product)

-

Acetophenone

-

Anhydrous and degassed solvent (e.g., methanol or isopropanol)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru-DIFLUORPHOS precatalyst.

-

Reaction Setup: The autoclave is charged with acetophenone and the anhydrous, degassed solvent.

-

The catalyst solution is transferred to the autoclave via cannula under a positive pressure of inert gas.

-

Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 25-50 °C) for the required duration (typically 1-24 hours), monitored by TLC or GC.

-

Work-up and Analysis: Upon completion, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The conversion is determined by ¹H NMR spectroscopy.

-

The enantiomeric excess of the 1-phenylethanol product is determined by chiral HPLC or GC analysis.

Caption: Step-by-step workflow for asymmetric hydrogenation.

Conclusion

The (R)- and (S)-enantiomers of this compound represent a significant advancement in the field of asymmetric catalysis. Their unique stereoelectronic properties, arising from a combination of atropisomerism and electron-deficient phosphorus centers, enable the highly efficient and enantioselective synthesis of a wide range of chiral molecules. This guide has provided a comprehensive overview of their synthesis, a comparative analysis of their catalytic performance, mechanistic insights into their mode of action, and practical experimental guidance. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the utility of these powerful ligands is set to expand even further.

References

Steric and electronic parameters of Difluorphos

An In-Depth Technical Guide to the Steric and Electronic Parameters of Fluorinated Diphosphine Ligands: A Case Study on (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-bis(trifluoromethyl)phenyl)phosphine

Introduction

Phosphine ligands are ubiquitous in homogeneous catalysis, playing a critical role in tuning the reactivity and selectivity of metal complexes. The efficacy of a phosphine ligand is largely dictated by its steric and electronic properties, which directly influence the coordination environment of the metal center. This guide provides a detailed exploration of these parameters, using the fluorinated diphosphine ligand, (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-bis(trifluoromethyl)phenyl)phosphine, as a case study. While the specific trivial name "Difluorphos" did not yield a singular, well-defined structure in the scientific literature, the chosen ligand serves as an exemplary model for understanding the impact of fluorine substitution on the key characteristics of a diphosphine ligand.

The strategic incorporation of fluorine atoms into a ligand's architecture can profoundly alter its electronic nature. The strong electron-withdrawing capacity of fluorine atoms, particularly when present as trifluoromethyl groups, diminishes the electron-donating ability of the phosphorus atom. This electronic modulation can enhance the catalytic activity of the metal center by increasing its electrophilicity. Concurrently, the steric bulk of these fluorinated groups influences the accessibility of the metal center, providing a powerful tool for controlling substrate approach and, consequently, enantioselectivity in asymmetric catalysis.

This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis. It aims to provide not only a theoretical understanding of steric and electronic parameters but also practical, step-by-step methodologies for their determination.

Understanding Steric Parameters: The Tolman Cone Angle (θ)

The steric influence of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This parameter is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle signifies greater steric hindrance around the metal center.

Experimental Determination of the Tolman Cone Angle

The Tolman cone angle is typically determined from X-ray crystallographic data of the corresponding metal-phosphine complex. The measurement is based on the geometry of the coordinated ligand.

-

Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand, for instance, a nickel(0) complex such as Ni(CO)₃(L), where L is the phosphine ligand. Grow single crystals of the complex suitable for X-ray diffraction.

-

X-ray Diffraction Analysis: Obtain the crystal structure of the metal-phosphine complex using single-crystal X-ray diffraction.

-

Geometric Measurement: From the refined crystal structure, measure the M-P bond length (where M is the metal) and the angles between the M-P vector and the outermost atoms of the ligand's substituents.

-

Cone Angle Calculation: The cone angle (θ) is calculated as two-thirds of the average of the angles formed by the M-P bond and lines extending from the metal to the van der Waals radii of the outermost atoms of the substituents. For complex ligands, computational methods are often employed to calculate the cone angle from the crystal structure data.

Computational Determination of the Tolman Cone Angle

Computational chemistry provides a powerful alternative for estimating the cone angle, especially when experimental data is unavailable.

Caption: Workflow for computational cone angle determination.

Quantifying Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). The TEP is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a Ni(CO)₃(L) complex. A higher ν(CO) value indicates a more electron-withdrawing (less basic) phosphine ligand. This is because a less electron-donating ligand leads to less back-bonding from the nickel to the carbonyl ligands, resulting in a stronger C-O bond and a higher stretching frequency.

Experimental Determination of the Tolman Electronic Parameter

-

Synthesis of Ni(CO)₃(L) Complex: In a glovebox, react the phosphine ligand (L) with a suitable nickel carbonyl precursor, such as Ni(CO)₄ or [Ni(CO)₃(py)], in an appropriate solvent (e.g., dichloromethane or THF). The reaction is typically carried out at room temperature.

-

IR Spectroscopy: Record the infrared spectrum of the resulting Ni(CO)₃(L) solution.

-

Identification of A₁ C-O Stretching Frequency: Identify the symmetric A₁ C-O stretching frequency (ν(CO)) in the IR spectrum. This is typically the most intense band in the carbonyl region (around 2050-2100 cm⁻¹).

-

TEP Calculation: The TEP is the measured ν(CO) value in cm⁻¹.

Case Study: (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-bis(trifluoromethyl)phenyl)phosphine

This chiral diphosphine ligand is a valuable asset in asymmetric catalysis. Its structure features a ferrocene backbone, providing rigidity, and both phenyl and 3,5-bis(trifluoromethyl)phenyl substituents on the phosphorus atoms.

Steric and Electronic Profile

| Parameter | Value/Description | Implication |

| Tolman Cone Angle (θ) | Estimated to be large due to the bulky ferrocenyl backbone and substituted phenyl groups. | The significant steric bulk is crucial for creating a chiral pocket around the metal center, which is essential for high enantioselectivity in asymmetric reactions. |

| Tolman Electronic Parameter (TEP) | Expected to be high due to the presence of eight electron-withdrawing trifluoromethyl groups. | The strong electron-withdrawing nature increases the electrophilicity of the metal center, potentially enhancing its catalytic activity and altering its reactivity profile compared to non-fluorinated analogues. |

Synthesis and Application

The synthesis of this ligand involves a multi-step process, typically starting from a chiral ferrocenyl precursor. Its application has been demonstrated in various asymmetric catalytic reactions, including hydrogenations and cross-coupling reactions, where it often imparts high levels of enantioselectivity.

Concluding Remarks

The judicious selection of phosphine ligands, based on a thorough understanding of their steric and electronic parameters, is paramount for the successful design of homogeneous catalysts. Fluorinated phosphine ligands, exemplified by the case study ligand, offer a unique combination of steric bulk and electron-withdrawing properties. This dual-functionality allows for fine-tuning of the catalyst's performance, leading to enhanced activity and selectivity. The experimental and computational protocols detailed in this guide provide a robust framework for the characterization of novel phosphine ligands, thereby accelerating the discovery and development of next-generation catalysts for applications in pharmaceuticals, fine chemicals, and materials science.

The Advent and Ascendancy of Difluorphos: A Technical Guide to a Privileged Chiral Ligand

Abstract

In the landscape of asymmetric catalysis, the development of novel chiral ligands is a perpetual quest for enhanced efficiency, selectivity, and broader substrate scope. This technical guide delves into the discovery, development, and application of Difluorphos, an atropisomeric, electron-deficient chiral diphosphine ligand that has emerged as a powerful tool in modern synthetic chemistry.[1][2] Its unique stereoelectronic properties have led to remarkable success in a variety of metal-catalyzed transformations, offering significant improvements in both reactivity and enantioselectivity.[3][4] This document provides an in-depth analysis of the ligand's synthesis, characterization, and its practical application in key catalytic processes, supported by detailed experimental protocols and comparative data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Genesis of an Electron-Deficient Ligand

The pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and agrochemical research. Homogeneous asymmetric catalysis, recognized with the 2001 Nobel Prize in Chemistry, stands as one of the most elegant and efficient methods to achieve this goal.[5] The heart of this technology lies in the chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

This compound was developed by the group of Jean-Pierre Genêt as part of a program focused on the design and synthesis of atropisomeric diphosphine ligands with tunable stereoelectronic properties.[2][6] Unlike many traditional electron-rich diphosphine ligands, this compound is characterized by its electron-deficient nature, a consequence of the fluorine atoms on its biaryl backbone.[7] This feature has a profound impact on the catalytic activity of its metal complexes, often leading to enhanced reactivity and unique selectivity profiles.[3][4] This guide will explore the synthetic journey to this unique ligand and showcase its prowess in challenging catalytic transformations.

Synthesis and Structural Elucidation of this compound

The synthesis of this compound is a multi-step process that requires careful execution to achieve high enantiopurity.[3][5] The key step in establishing the chiral biaryl framework is an Ullmann-type coupling reaction.[3] The subsequent resolution of the racemic bis(phosphine oxide) precursor is crucial for obtaining the final enantiomerically pure ligand.

Synthetic Protocol

The following is a representative, step-by-step methodology for the synthesis of (R)-Difluorphos, based on established literature procedures.[5]

Step 1: Phosphinylation of 1,2-difluorobenzene.

-

To a solution of 1,2-difluorobenzene in anhydrous THF, add n-butyllithium at -78 °C.

-

After stirring for 1 hour, add chlorodiphenylphosphine oxide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield (2,3-difluorophenyl)diphenylphosphine oxide.

Step 2: Ortho-iodination.

-

Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) in THF dropwise.

-

After 1 hour, add a solution of iodine in THF.

-

Stir for 2 hours at -78 °C, then warm to room temperature.

-

Work up the reaction and purify by chromatography to obtain (2,3-difluoro-6-iodophenyl)diphenylphosphine oxide.

Step 3: Ullmann Coupling.

-

A mixture of the iodinated compound from Step 2 and copper powder in DMF is heated at reflux.

-

After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford racemic 6,6'-bis(diphenylphosphinoyl)-2,2',3,3'-tetrafluoro-1,1'-biphenyl.

Step 4: Chiral Resolution.

-

The racemic bis(phosphine oxide) is resolved by preparative chiral HPLC to separate the (R) and (S) enantiomers.

Step 5: Reduction to this compound.

-

The enantiomerically pure bis(phosphine oxide) is dissolved in xylene.

-

Trichlorosilane and triethylamine are added, and the mixture is heated at reflux.

-

After cooling, the reaction is carefully quenched with aqueous sodium hydroxide.

-

The product is extracted with toluene, and the solvent is removed to yield enantiomerically pure (R)-Difluorphos as a white solid.

Spectroscopic Characterization Data

| Technique | (S)-Difluorphos |

| Appearance | White solid |

| Melting Point | > 260 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ = 6.89 (dt, J = 1.5, 8.2 Hz, 2H), 7.02 (d, J = 8.2 Hz, 2H), 7.10–7.22 (m, 8H), 7.23–7.35 ppm (m, 12H) |

| ³¹P NMR (162 MHz, CDCl₃) | δ = -12.23 ppm |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -49.90 ppm (dd, J = 160.8, 93.4 Hz) |

| HR-MS (EI) | m/z: [M+H]⁺ calcd for C₃₈H₂₅F₄O₄P₂ 683.1164, found 683.1147 |

| Optical Rotation | [α]D²⁰ = +20 (c = 0.1 in benzene) |

Data adapted from ChemicalBook.[5]

Applications in Asymmetric Catalysis

This compound has demonstrated exceptional performance in a range of asymmetric catalytic reactions, often outperforming more electron-rich ligands.[3][4] Its applications span C-H and C-C bond forming processes, with particular success in hydrogenation reactions.[2][6]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis.[5] this compound-metal complexes, particularly with ruthenium and iridium, have proven to be highly effective catalysts for the hydrogenation of a variety of prochiral substrates.

The enantioselective hydrogenation of quinolines provides access to chiral tetrahydroquinolines, which are important structural motifs in many biologically active compounds.[8] Iridium-Difluorphos catalysts have shown excellent conversions and high enantioselectivities in this transformation.[8]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methylquinoline [8]

-

In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ and (S)-Difluorphos (1 mol%) in THF.

-

The mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

-

2-Methylquinoline (1 mmol) is added to the catalyst solution.

-

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 50 bar.

-

The reaction is stirred at 30 °C for the specified time.

-

Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

-

The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Comparative Performance of Iridium-Difluorphos Catalysts

| Entry | Substrate | Catalyst | Conversion (%) | ee (%) |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ / (S)-Difluorphos | 100 | 92 |

| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (S)-Difluorphos | 100 | 85 |

| 3 | 2-Isopropylquinoline | [Ir(COD)Cl]₂ / (S)-Difluorphos | 98 | 90 |

Data synthesized from information in the provided search results.[8]

Rhodium-Catalyzed Asymmetric 1,4-Addition

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones is a powerful method for the formation of C-C bonds and the creation of chiral centers. The Rh-Difluorphos system has been shown to be highly effective for this transformation.[1]

Experimental Protocol: Rhodium-Catalyzed 1,4-Addition [1]

-

In a reaction vial, [Rh(acac)(CO)₂] and (R)-Difluorphos are dissolved in 1,4-dioxane.

-

The mixture is stirred at room temperature for 10 minutes to allow for catalyst formation.

-

In a separate vial, the arylboronic acid and the α,β-unsaturated ketone are dissolved in 1,4-dioxane.

-

The substrate solution is added to the catalyst mixture, followed by the addition of water and an aqueous solution of potassium hydroxide.

-

The reaction mixture is stirred at 100 °C until completion (monitored by TLC or GC/MS).

-

After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Catalytic Performance in 1,4-Addition

| Entry | Enone | Arylboronic Acid | Yield (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | 95 | 98 |

| 2 | 2-Cyclopenten-1-one | 4-Methoxyphenylboronic acid | 92 | 97 |

| 3 | 2-Cyclohepten-1-one | 3-Tolylboronic acid | 90 | 96 |

Data synthesized from information in the provided search results.[1]

Mechanistic Insights and a Proposed Catalytic Cycle

Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing new catalysts. The proposed mechanism for the rhodium-catalyzed 1,4-addition of an arylboronic acid to an enone is depicted below.

Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.

The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to the rhodium center. Coordination of the enone to the rhodium-aryl complex is followed by migratory insertion of the aryl group to the β-carbon of the enone. The resulting rhodium enolate then undergoes protonolysis to release the product and regenerate a rhodium-hydroxo species, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its unique electron-deficient character imparts enhanced reactivity and selectivity to its metal complexes, enabling a wide range of challenging transformations with excellent results.[3][4][7] The synthetic route to this compound, though multi-step, is well-established, allowing for its preparation on a multigram scale.[3]

The continued exploration of this compound and its analogs in new catalytic reactions is an active area of research. As our understanding of its stereoelectronic properties deepens, so too will our ability to rationally design even more efficient and selective catalytic systems. The journey of this compound from its conceptualization to its widespread application serves as a testament to the power of ligand design in advancing the frontiers of synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Unveiling (R)-DIFLUORPHOS(TM): A Catalyst for Change in Organophosphorus Chemistry_Chemicalbook [chemicalbook.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

Difluorphos: A Privileged Ligand for Advancing Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Privileged Ligands

In the realm of modern organic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has become an indispensable tool. Central to this endeavor is the development of chiral ligands that can effectively transfer their stereochemical information to a prochiral substrate via a metal catalyst.

Among the vast arsenal of chiral ligands, a select few have earned the designation of "privileged ligands." This distinction is reserved for ligands that exhibit high enantioselectivity and broad applicability across a range of substrates and reaction types. Difluorphos, an atropisomeric electron-deficient diphosphine ligand, has firmly established itself within this elite class.[1] Its unique electronic and steric properties, stemming from the bi(difluorobenzodioxole) backbone, confer exceptional performance in a variety of transition-metal-catalyzed reactions, making it a powerful tool for the synthesis of complex chiral molecules.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and structural features to its application in key asymmetric transformations. We will delve into the mechanistic underpinnings of its high performance and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Molecular Architecture of a Privileged Ligand: Understanding this compound

This compound, chemically known as (R)- or (S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole, possesses a C2-symmetric biaryl backbone.[][4] This axial chirality arises from restricted rotation (atropisomerism) around the bond connecting the two benzodioxole rings.[5]

The defining features of this compound are its electron-deficient nature and narrow dihedral angle. The tetrafluoro-substituted benzodioxole rings withdraw electron density from the phosphorus atoms, modulating the electronic properties of the resulting metal complexes. This π-acidity, combined with a constrained geometry, is a key factor in its ability to induce high levels of enantioselectivity.[2]

References

Atropisomeric Diphosphine Ligands: The Architecture of Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomeric diphosphine ligands represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. This guide provides an in-depth exploration of these "privileged" ligands, moving from fundamental principles of axial chirality to the nuanced design of state-of-the-art catalytic systems. We will dissect the structural features, synthetic methodologies, and mechanistic underpinnings that dictate their remarkable efficacy. By blending theoretical concepts with field-proven protocols and insights, this document serves as a comprehensive resource for researchers aiming to harness the power of atropisomeric ligands in drug discovery and development.

The Principle of Atropisomerism in Ligand Design

The concept of chirality is central to the life sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. While most familiar examples of chirality involve a stereogenic center (an sp³ carbon with four different substituents), a more subtle yet equally powerful form is axial chirality .

This phenomenon arises from hindered rotation around a single bond, creating stereoisomers known as atropisomers (from the Greek a, not, and tropos, turn).[1] For these isomers to be stable and isolable at room temperature, the energy barrier to rotation must be sufficiently high, typically greater than 100 kJ/mol.[1] In the context of diphosphine ligands, this is most famously realized in biaryl systems, where bulky substituents ortho to the aryl-aryl bond prevent free rotation.

Atropisomeric diphosphine ligands, therefore, are molecules possessing a chiral axis and two phosphorus donor atoms. This unique architecture creates a well-defined, C₂-symmetric chiral environment when coordinated to a transition metal.[2] This rigid and predictable coordination geometry is the key to their success, as it allows for highly effective discrimination between the enantiotopic faces of a prochiral substrate during a catalytic reaction, leading to the preferential formation of one enantiomer.[3] The discovery and development of ligands like BINAP were so transformative that they were a key part of the work recognized by the 2001 Nobel Prize in Chemistry awarded to Ryoji Noyori.[4]

Caption: Atropisomerism arises from restricted rotation around a single bond.

A Survey of Key Ligand Families

The field has evolved significantly from the initial discovery of BINAP, leading to a diverse portfolio of ligands where the biaryl backbone, phosphorus substituents, and overall architecture are tuned to optimize performance in specific reactions.

The BINAP Archetype and Its Derivatives

BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is the quintessential atropisomeric diphosphine ligand.[2] Its C₂-symmetric 1,1'-binaphthyl core possesses a high barrier to rotation, ensuring its chiral integrity under catalytic conditions. The dihedral angle between the naphthyl rings is approximately 90°, creating a rigid chiral pocket upon coordination to a metal.[2]

The success of BINAP spurred the development of numerous analogues designed to refine its steric and electronic properties:

-

SEGPHOS®: Features a 4,4'-bi-3,5-dioxolane backbone instead of the binaphthyl unit. This modification results in a narrower dihedral angle, which has been shown to significantly enhance enantioselectivity in certain reactions, particularly Ru-catalyzed ketone hydrogenations.[2][5]

-

MeO-BIHEP & BIHEMP: These ligands modify the biphenyl backbone with methoxy or methyl groups, respectively, altering the electronic properties and steric profile of the chiral pocket.[5]

-

P-Phos: This family of ligands incorporates pyridine rings into the biaryl backbone. The nitrogen atoms can act as additional coordination sites, and these ligands are often noted for their high efficiency and stability.[6]

Bridged Atropisomeric Ligands

A powerful strategy for enhancing ligand rigidity and tunability is the introduction of a covalent tether to bridge the two aryl units of the biaryl backbone. PQ-Phos , a notable example, features a chiral bridge that locks the conformation of the biaryl system.[7][8]

The causality behind this design choice is twofold:

-

Conformational Rigidity: The bridge creates a highly rigid scaffold, which is essential for precise enantiofacial differentiation of the substrate.[8][9]

-

Tunability: The length and nature of the chiral tether allow for fine-tuning of the ligand's dihedral angle and bite angle, enabling systematic optimization for a given catalytic transformation.[7][8]

Emerging Frontiers: C–N Axial Chirality

While the vast majority of atropisomeric ligands are based on a C–C stereogenic axis, recent research has ventured into the more challenging domain of C–N axial chirality.[10][11] The primary challenge is the inherently lower rotational barrier of a C–N bond compared to a C–C bond, which can make the resulting atropisomers less stable.[11] However, successful designs can offer unique advantages, such as the introduction of a nitrogen donor atom directly into the chiral backbone, providing novel coordination modes and potentially new catalytic activities.[11]

Caption: Major families of atropisomeric diphosphine ligands.

Synthesis: Accessing Enantiopure Ligands

The practical utility of these ligands hinges on the ability to produce them in enantiomerically pure form. Synthetic strategies have evolved from classical resolution to more elegant and efficient asymmetric methods.

Classical Resolution vs. Modern Asymmetric Synthesis

The original synthesis of BINAP involved preparing the racemic bis-phosphine oxide, which was then resolved into its separate enantiomers using a chiral resolving agent like (R,R)-dibenzoyl tartaric acid, followed by reduction.[12] While historically significant, this approach suffers from the inherent inefficiency of resolutions (maximum 50% yield for the desired enantiomer) and often requires harsh conditions.[12][13]

The superior and now standard approach is to begin with an enantiopure precursor. Since 1,1'-bi-2-naphthol (BINOL) is readily available in both (R) and (S) forms through well-established resolution methods, it serves as the ideal starting material.[12] This strategy avoids a late-stage resolution, improving overall efficiency and atom economy.

Core Protocol: Nickel-Catalyzed Synthesis of (R)-BINAP

This procedure, based on the work of Cai and coworkers at Merck, has become a benchmark for the synthesis of BINAP and its analogues due to its reliability and scalability.[13][14] It involves a nickel-catalyzed cross-coupling of the ditriflate of (R)-BINOL with diphenylphosphine.

Step 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate

-

To an oven-dried flask under an inert nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq).

-

Add dry methylene chloride, followed by dry pyridine (3.0 eq).

-

Cool the mixture in an ice bath (5–10°C).

-

Slowly add trifluoromethanesulfonic (triflic) anhydride (2.3 eq).

-

Allow the reaction to warm to room temperature and stir overnight (approx. 17 hours).[14]

-

Workup involves adding hexane and filtering through a pad of silica gel to remove pyridinium salts. Concentration of the filtrate yields the ditriflate as a white solid.[14]

Step 2: Nickel-Catalyzed Phosphination

-

In a separate oven-dried flask under nitrogen, charge the catalyst, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 0.1 eq).

-

Add anhydrous, degassed dimethylformamide (DMF) via syringe, followed by diphenylphosphine (0.6 eq). Heat the resulting red solution to 100°C for 30 minutes to form the active Ni(0) catalyst.[14]

-

In a separate flask, dissolve the (R)-ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in anhydrous, degassed DMF.

-

Transfer the solution of the ditriflate and base to the hot catalyst solution via cannula.

-

The reaction is maintained at 100°C. Critically, diphenylphosphine is pyrophoric and consumed during the reaction, so it must be added in portions (e.g., 3 additional portions of 0.6 eq each at 1, 3, and 7 hours) to drive the reaction to completion over 2-3 days.[14]

-

Upon completion, the mixture is cooled significantly (-15 to -20°C) to induce crystallization. The product is isolated by filtration, washed with cold methanol, and dried under vacuum to yield (R)-BINAP as a white to off-white solid.[12][14]

Application and Mechanism in Asymmetric Catalysis

The ultimate value of these ligands lies in their ability to orchestrate highly enantioselective transformations. Asymmetric hydrogenation is a paradigmatic application.

Case Study: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Ruthenium complexes of BINAP are exceptionally effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including functionalized ketones and olefins.[13][15] The generally accepted mechanism for the hydrogenation of ketones is an "outer-sphere" mechanism that does not involve direct binding of the substrate's carbonyl oxygen to the metal center.

The Catalytic Cycle:

-

Precatalyst Activation: A precatalyst, such as RuCl₂(BINAP)(dmf)₂, reacts with H₂ to form a ruthenium monohydride species, the active catalyst.

-

Substrate Interaction: The ketone substrate coordinates to the Ru-hydride complex. The C₂-symmetric chiral environment created by the BINAP ligand forces the substrate to approach in a specific orientation to minimize steric clashes. This step is the origin of the enantioselectivity.

-